1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol

Medicinal Chemistry Lead Optimization SAR

1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol (CAS: 1702423-35-5) is a bifunctional sp³-rich building block with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol. It features a 3-methylcyclobutan-1-ol core directly connected at the 1-position to a 3-(aminomethyl)oxolane (tetrahydrofuran) moiety.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13174194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1CC(C1)(C2(CCOC2)CN)O
InChIInChI=1S/C10H19NO2/c1-8-4-10(12,5-8)9(6-11)2-3-13-7-9/h8,12H,2-7,11H2,1H3
InChIKeyOGQGMTNTEJFYEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol: Sourcing Guide & Structural Class Overview


1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol (CAS: 1702423-35-5) is a bifunctional sp³-rich building block with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . It features a 3-methylcyclobutan-1-ol core directly connected at the 1-position to a 3-(aminomethyl)oxolane (tetrahydrofuran) moiety. The compound is classified as a secondary alcohol and primary amine, available at ≥95% purity from specialist suppliers . Its structural signature — a sterically congested quaternary center bridging two saturated heterocyclic/cyclic systems — positions it within the aminomethyl-oxolane-cyclobutanol chemotype, a scaffold explored in kinase inhibitor and monoamine oxidase modulator programs [1].

Why Generic Substitution of 1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol Fails


In the aminomethyl-oxolane-cyclobutanol chemical space, minor constitutional variations — substitution position, ring size, and linker topology — produce molecules with identical molecular formulae (C₁₀H₁₉NO₂, MW 185.26) but substantially different steric, conformational, and hydrogen-bonding profiles . The target compound's unique connectivity pattern (1,3-disubstituted cyclobutanol with a 3-methyl group and a 3-aminomethyloxolane at the 1-position) cannot be replicated by any single commercially available analog. Procurement of a des-methyl analog (C₉H₁₇NO₂, MW 171.24), a 2-methyl regioisomer, an oxane-for-oxolane replacement, or a methanol-linker variant will alter the spatial orientation of the amine and alcohol pharmacophores, voiding SAR continuity in lead optimization campaigns . The quantitative evidence below demonstrates where each comparator diverges from the target compound on measurable physicochemical parameters.

Quantitative Differentiation Evidence for 1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol


Molecular Weight Differentiation: 3-Methyl Group Adds 14.02 g/mol vs. Des-Methyl Analogs

The target compound (C₁₀H₁₉NO₂) has a molecular weight of 185.26 g/mol, which is 14.02 g/mol higher than the des-methyl analog 3-(Aminomethyl)-3-(oxolan-3-yl)cyclobutan-1-ol (C₉H₁₇NO₂, MW 171.24, CAS 2228488-18-2) . This difference corresponds to one methylene unit (–CH₂–), attributable to the 3-methyl substituent on the cyclobutane ring. The 3-methyl group increases both steric bulk and lipophilicity relative to the unsubstituted cyclobutanol scaffold, and this structural feature is absent from the reversed-connectivity isomer 3-[1-(Aminomethyl)cyclobutyl]oxolan-3-ol (C₉H₁₇NO₂, MW 171.24, CAS 1508903-22-7) .

Medicinal Chemistry Lead Optimization SAR

Positional Isomerism: 3-Methyl vs. 2-Methyl Cyclobutanol Substitution Pattern

The target compound carries the methyl substituent at the 3-position of the cyclobutanol ring (SMILES: CC1CC(O)(C2(CN)CCOC2)C1), whereas the commercially listed analog 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol bears the methyl group at the 2-position (same molecular formula C₁₀H₁₉NO₂, MW 185.26) . These are constitutional isomers: the 3-methyl configuration places the methyl group meta to the quaternary center bearing the oxolane and hydroxyl groups, while the 2-methyl configuration places it adjacent (ortho-like). The two isomers are expected to exhibit different ring-puckering energetics and distinct spatial relationships between the methyl group and the aminomethyl-oxolane moiety, which can lead to divergent biological target engagement in SAR studies [1].

Stereochemistry Conformational Analysis Medicinal Chemistry

Oxolane vs. Oxane Ring Size: 5-Membered THF Confers Distinct Pharmacophore Geometry

The target compound contains an oxolane (tetrahydrofuran, 5-membered ring) moiety, distinguishing it from the oxane (tetrahydropyran, 6-membered ring) analog 3-(Aminomethyl)-3-(oxan-3-yl)cyclobutan-1-ol (CAS 1892546-85-8, also C₁₀H₁₉NO₂, MW 185.26) . Despite identical molecular formula and molecular weight, the oxolane ring adopts a different conformational envelope (predominantly twist C₂ or envelope Cₛ symmetry) compared to the chair conformations accessible to the oxane ring. This alters the spatial trajectory of the aminomethyl group relative to the cyclobutanol core, affecting the compound's three-dimensional pharmacophore. The oxolane ring also provides a smaller solvent-accessible surface area and marginally higher ring strain, which can influence metabolic stability and target binding entropy .

Bioisosterism Conformational Restriction Drug Design

Linker Topology: Direct C–C Bond vs. Methanol Spacer Alters Rotatable Bond Count

The target compound features a direct C–C single bond between the cyclobutanol C1 and the oxolane C3 positions, yielding a computed rotatable bond count of 2 . In contrast, the analog [1-(Aminomethyl)cyclobutyl](oxolan-3-yl)methanol (CAS 1500009-57-3, C₁₀H₁₉NO₂, MW 185.26) contains a –CH(OH)– methanol spacer that introduces an additional rotatable bond and an extra hydrogen bond donor, increasing conformational flexibility . The direct C–C connectivity of the target compound provides greater conformational restriction, which can translate to reduced entropic penalty upon target binding and improved ligand efficiency in fragment-based or structure-based drug design campaigns [1].

Conformational Flexibility Scaffold Hopping Physicochemical Property Optimization

Purity Specification and Batch-to-Batch Consistency: 95% Baseline with Limited Commercial Availability

The target compound is currently listed at a minimum purity of 95% by specialist research chemical suppliers (e.g., Leyan Product No. 2096594), with an explicit caveat that purity may vary between batches . In contrast, the structurally related building block 3-[1-(Aminomethyl)cyclobutyl]oxolan-3-ol (CAS 1508903-22-7) is also specified at 95% minimum purity but is stocked by multiple vendors including AKSci and CymitQuimica, providing greater supply chain redundancy . The target compound's more restricted vendor landscape — with pricing available only upon request for 1 g, 5 g, and 10 g quantities — indicates both specialized demand and potentially longer lead times compared to more widely distributed analogs . No pharmacopeial monograph or certified reference standard exists for this compound.

Quality Control Procurement Analytical Chemistry

Recommended Application Scenarios for 1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol in Research and Industrial Sourcing


Kinase Inhibitor Lead Optimization Requiring 3-Methylcyclobutanol Scaffolds

Cyclobutane and methylcyclobutane derivatives have been patented as Janus kinase (JAK) inhibitors, where the methyl substitution position and cyclobutane conformational bias directly influence kinase selectivity [1]. The target compound's 3-methylcyclobutan-1-ol core with a quaternary center at C1 provides a rigid, three-dimensional scaffold suitable for exploring vectors toward the kinase hinge region and selectivity pockets. Its direct C–C connectivity (rotatable bonds = 2) minimizes conformational entropy loss upon binding, a design principle validated across multiple kinase inhibitor programs [1]. Researchers should prioritize this compound when the SAR hypothesis specifically requires a 3-methyl (not 2-methyl) cyclobutanol bearing a 3-aminomethyloxolane at the quaternary center, as no generic alternative replicates this precise substitution geometry.

Monoamine Oxidase (MAO) Modulator Programs Exploring Oxolane-Containing Chemotypes

Compounds within the broader aminomethyl-oxolane-cyclobutanol chemotype have demonstrated MAO-A inhibitory activity in bovine brain mitochondrial assays [2]. Although the specific binding data for the target compound (CAS 1702423-35-5) has not been publicly disclosed, the structural features — a primary aminomethyl group capable of interacting with the FAD cofactor and a conformationally restricted cyclobutanol core — align with known MAO pharmacophore models. The target compound's favorable computed LogP of 0.5128 and moderate TPSA of 55.48 suggest CNS permeability potential (within the 95% confidence range of the blood-brain barrier permeation prediction models) . It serves as a frontrunner scaffold for initiating SAR studies where the 3-methyl group offers a vector for further lipophilic tuning without altering the core hydrogen-bonding network.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns

With a molecular weight of 185.26 g/mol and only 2 rotatable bonds, the target compound adheres to the 'Rule of Three' guidelines for fragment libraries (MW <300, HBD ≤3, HBA ≤3, rotatable bonds ≤3). Its low LogP (0.5128) and moderate TPSA (55.48) make it suitable for aqueous solubility in fragment screening assays [1]. Unlike the des-methyl analog (MW 171.24), the 3-methyl group provides a natural SAR vector for fragment growing or merging strategies without requiring additional synthetic steps. The compound's direct C–C linkage topology distinguishes it from the methanol-linker analog, offering a more rigid and synthetically tractable core for fragment elaboration. This compound is recommended as a screening library member for targets where sp³-rich, low-molecular-weight amines are desired starting points.

Synthesis of Spirocyclic and Bridged Building Block Libraries

The quaternary center at C1 of the cyclobutanol ring — simultaneously bearing the hydroxyl, oxolane, and methyl substituents — constitutes a densely functionalized chiral node amenable to further derivatization. The aminomethyl group on the oxolane ring enables amide coupling, reductive amination, or sulfonamide formation, while the tertiary alcohol can participate in esterification, etherification, or oxidation reactions [1]. This orthogonal reactivity profile is valuable for constructing spirocyclic or bridged compound libraries. The target compound's restricted commercial availability (single confirmed supplier, price-upon-request model) [2] means procurement should be planned well in advance of library synthesis campaigns, with explicit analytical acceptance criteria (NMR, HPLC, and MS) specified in purchase orders.

Quote Request

Request a Quote for 1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.